molecular formula C23H16ClFN6O4 B2913026 N-(3-chloro-4-methoxyphenyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide CAS No. 1260909-87-2

N-(3-chloro-4-methoxyphenyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide

Cat. No.: B2913026
CAS No.: 1260909-87-2
M. Wt: 494.87
InChI Key: RMOXYBJSYIQPHI-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic architecture comprising a triazolo[4,3-a]pyridine core linked to a 3-fluorophenyl-substituted 1,2,4-oxadiazole ring and an N-(3-chloro-4-methoxyphenyl)acetamide moiety. The 3-fluorophenyl and chloro-methoxyphenyl substituents likely enhance lipophilicity and target binding, while the oxadiazole and triazole rings contribute to π-π stacking interactions in biological systems .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN6O4/c1-34-18-8-7-15(11-17(18)24)26-19(32)12-31-23(33)30-9-3-6-16(21(30)28-31)22-27-20(29-35-22)13-4-2-5-14(25)10-13/h2-11H,12H2,1H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOXYBJSYIQPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC(=CC=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide typically involves multi-step reactionsThe reaction conditions often require the use of solvents like dichloromethane (DCM) and catalysts such as lutidine and tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide involves its interaction with molecular targets and pathways within cells. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with cellular signaling pathways and regulatory proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole and Triazole Cores

Key analogs differ in substituents on the oxadiazole and triazole rings, which critically influence bioactivity and physicochemical properties:

Compound Name Oxadiazole Substituent Triazole/Pyridine Substituent Key Properties/Applications Reference
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide 4-Chlorophenyl 4,6-Dimethyl-2-oxopyridine Enhanced metabolic stability
5-Chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2-yl)benzamide Benzamide Tetrahydrotriazolopyridine Kinase inhibition (hypothetical)
N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide Phthalazinone-methyl Triazole-thioacetamide Anticancer activity (in vitro)
  • Impact of Fluorine vs. Chlorine : The target compound’s 3-fluorophenyl group (vs. 4-chlorophenyl in ) may improve membrane permeability due to fluorine’s electronegativity and small atomic radius, enhancing interactions with hydrophobic enzyme pockets.

Spectroscopic and Analytical Comparisons

  • NMR Profiling : As demonstrated in , NMR chemical shifts in regions A (positions 39–44) and B (29–36) are sensitive to substituent changes. The target compound’s 3-fluorophenyl group would induce distinct chemical shifts compared to 4-chlorophenyl analogs, aiding structural verification .
  • LCMS/MS Fragmentation : Molecular networking (cosine score ≥0.8) would cluster the target compound with other triazole-oxadiazole hybrids, but divergent fragmentation patterns would arise from the chloro-methoxyphenyl acetamide side chain .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates multiple pharmacologically relevant moieties, including a chloro-substituted aromatic ring and a triazolopyridine core. This article reviews the biological activities associated with this compound, focusing on its antimalarial properties, cytotoxic effects against cancer cells, and other significant biological interactions.

Chemical Structure and Properties

The compound's molecular formula is C18H17ClFNOC_{18}H_{17}ClFNO with a molecular weight of 333.8 g/mol. Its complex structure allows for various interactions with biological targets, which may contribute to its diverse pharmacological activities.

Antimalarial Activity

Recent studies have highlighted the antiplasmodial activity of compounds structurally related to this compound. For instance:

  • In vitro studies : Compounds with similar oxadiazole and triazole structures demonstrated significant activity against Plasmodium falciparum, with IC50 values in the low micromolar range (e.g., IC50 = 0.034 µM for certain derivatives) and favorable selectivity indices that suggest potential for further development as antimalarial agents .

Cytotoxicity Against Cancer Cells

The compound's structural components suggest potential anticancer properties:

  • Mechanism of Action : The triazole moiety is known to interact with various cellular enzymes involved in cancer cell proliferation. Studies have shown that related oxadiazole derivatives exhibit cytotoxic effects by inhibiting topoisomerase and other growth factors critical for tumor growth .

Other Biological Activities

The presence of the oxadiazole ring indicates additional biological activities:

  • Antimicrobial Properties : Similar compounds have been reported to exhibit antimicrobial effects against various pathogens due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Structure–Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological profile:

Structural Feature Biological Activity Notes
Chloro groupEnhanced potencyIncreases lipophilicity and membrane permeability
Oxadiazole ringAntimicrobial activityBioisostere of amides; participates in hydrogen bonding
Triazolopyridine coreCytotoxic effectsBlocks key enzymes involved in cell division

Case Studies

  • Antimalarial Efficacy : A study conducted on a series of oxadiazole derivatives showed that modifications at the 4-position significantly enhanced antiplasmodial activity. The most promising candidates had substitutions that improved solubility and metabolic stability .
  • Cytotoxicity Assessment : In vitro assays on cancer cell lines revealed that compounds with similar structural motifs exhibited IC50 values ranging from 10 µM to 30 µM against various cancer types. These findings support further investigation into their mechanisms of action .

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